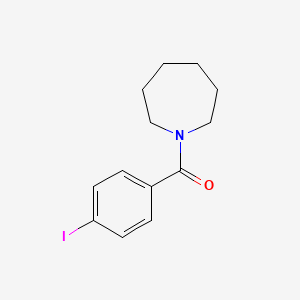

1-(4-Iodobenzoyl)azepane

Description

Structure

3D Structure

Properties

IUPAC Name |

azepan-1-yl-(4-iodophenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16INO/c14-12-7-5-11(6-8-12)13(16)15-9-3-1-2-4-10-15/h5-8H,1-4,9-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDOQODFIMVVKAL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)C(=O)C2=CC=C(C=C2)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16INO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 4 Iodobenzoyl Azepane

The synthesis of 1-(4-Iodobenzoyl)azepane is most directly achieved through the acylation of azepane with a derivative of 4-iodobenzoic acid. This approach is favored for its straightforward nature and reliance on well-understood reaction mechanisms.

Direct Acylation Routes

Direct acylation involves the formation of an amide bond between the secondary amine of the azepane ring and the carbonyl group of an activated 4-iodobenzoyl moiety.

The most common and efficient method for this acylation is the reaction of azepane, a seven-membered cyclic secondary amine, with 4-iodobenzoyl chloride. This reaction, a classic example of nucleophilic acyl substitution, proceeds readily. Typically, the reaction is carried out in the presence of a base, such as triethylamine (B128534) or pyridine, to neutralize the hydrogen chloride (HCl) byproduct that is formed. The choice of an inert solvent, like dichloromethane (B109758) or toluene, facilitates the reaction by dissolving the reactants. chemicalbook.com The azepane nitrogen atom acts as a nucleophile, attacking the electrophilic carbonyl carbon of the 4-iodobenzoyl chloride, leading to the formation of this compound and the corresponding hydrochloride salt of the base.

Preparation of 4-Iodobenzoyl Chloride Precursors

The key reagent for the direct acylation route, 4-iodobenzoyl chloride, is not always commercially available and often must be synthesized from its corresponding carboxylic acid.

4-Iodobenzoyl chloride is prepared from 4-iodobenzoic acid by replacing the hydroxyl (-OH) group of the carboxylic acid with a chloride (-Cl) atom. chemguide.co.ukpearson.com This transformation is a critical step, as acyl chlorides are significantly more reactive towards nucleophiles than their parent carboxylic acids. pearson.com Several standard chlorinating agents can be employed for this purpose.

The conversion of carboxylic acids to acyl chlorides can be achieved using several reagents, each with specific advantages and reaction conditions. The optimal choice depends on the scale of the reaction, the sensitivity of the starting material, and the desired purity of the product. chemguide.co.uk

Thionyl chloride (SOCl₂) is a widely used reagent that produces gaseous byproducts (sulfur dioxide and hydrogen chloride), which simplifies purification. chemguide.co.ukyoutube.comcommonorganicchemistry.com The reaction can often be performed neat or in a non-polar solvent. For less reactive acids, a catalytic amount of N,N-dimethylformamide (DMF) is sometimes added. youtube.com

Oxalyl chloride ((COCl)₂) is another effective reagent that also produces only gaseous byproducts (carbon dioxide, carbon monoxide, and hydrogen chloride). commonorganicchemistry.com It is often used with a catalytic amount of DMF in a solvent like dichloromethane (DCM) and typically reacts at room temperature, making it suitable for thermally sensitive substrates. commonorganicchemistry.com

Phosphorus chlorides, such as phosphorus pentachloride (PCl₅) and phosphorus trichloride (B1173362) (PCl₃), are also effective but produce non-gaseous phosphorus-based byproducts (e.g., phosphoryl chloride or phosphorous acid), which must be separated from the desired acyl chloride, often by distillation. chemguide.co.ukyoutube.com

Table 1: Comparison of Reagents for Acyl Chloride Formation from 4-Iodobenzoic Acid

| Reagent | Typical Conditions | Byproducts | Advantages & Disadvantages |

|---|---|---|---|

| Thionyl Chloride (SOCl₂) | Neat or with solvent, often at reflux commonorganicchemistry.com | SO₂(g), HCl(g) | Adv: Gaseous byproducts simplify workup. chemguide.co.ukDisadv: Can require high temperatures. |

| Oxalyl Chloride ((COCl)₂) | DCM, catalytic DMF, room temperature commonorganicchemistry.com | CO(g), CO₂(g), HCl(g) | Adv: Mild conditions, gaseous byproducts. Disadv: More expensive than SOCl₂. |

| Phosphorus Pentachloride (PCl₅) | Inert solvent, often at room temperature youtube.com | POCl₃(l), HCl(g) | Adv: Highly reactive. Disadv: Produces a liquid byproduct requiring separation. chemguide.co.uk |

| Phosphorus Trichloride (PCl₃) | Neat or with solvent | H₃PO₃(s) | Adv: Effective for some substrates. Disadv: Stoichiometry is 3:1 (acid:PCl₃), solid byproduct. chemguide.co.uk |

Advanced Azepane Ring Construction Techniques

While direct acylation of a pre-existing azepane ring is the most straightforward route, advanced synthetic strategies focus on constructing the seven-membered azepane ring itself. These methods provide access to diverse and substituted azepane cores that can subsequently be acylated.

Ring-Closing Reactions for Azepane Formation

The formation of a seven-membered ring like azepane can be challenging due to unfavorable ring strain and entropic factors. nih.gov However, several modern synthetic methods have proven effective.

Intramolecular Reductive Amination: This strategy involves the cyclization of a linear precursor containing both an amine and a carbonyl group (or a group that can be converted to one). For instance, a linear amino aldehyde or amino ketone can undergo intramolecular imine formation followed by reduction to yield the azepane ring. nih.govresearchgate.net This method is powerful for stereoselectively synthesizing substituted azepanes. nih.gov

Ring-Closing Metathesis (RCM): RCM has become a valuable tool for forming various ring sizes. A linear precursor containing two terminal alkenes can be cyclized using a ruthenium-based catalyst (e.g., Grubbs catalyst) to form a cycloalkene, which can then be hydrogenated to afford the saturated azepane ring. researchgate.net

Aza-Prins Cyclization: This acid-mediated reaction involves the cyclization of an amine with an aldehyde and an alkene to form a nitrogen-containing heterocycle. acs.org It has been successfully applied to the synthesis of tetrahydroazepines, which are precursors to azepanes. acs.org

Piperidine (B6355638) Ring Expansion: In some approaches, a pre-existing, more easily synthesized six-membered piperidine ring can be expanded to the seven-membered azepane ring. rsc.org This can be achieved through various rearrangement reactions, offering a stereoselective and regioselective pathway to azepane derivatives. rsc.org

Table 2: Overview of Advanced Azepane Ring Construction Methods

| Method | Key Precursors | Brief Description |

|---|---|---|

| Intramolecular Reductive Amination | Linear amino aldehydes or amino ketones nih.gov | Cyclization via in-situ imine/iminium ion formation, followed by reduction to form the N-C bond. nih.govresearchgate.net |

| Ring-Closing Metathesis (RCM) | Diene-containing amines | A ruthenium-catalyzed reaction couples two terminal alkenes to form a cyclic alkene, which is then reduced. researchgate.net |

| Aza-Prins Cyclization | Homoallylic amines, aldehydes | An acid-catalyzed cyclization between an amine, an aldehyde, and an alkene moiety. acs.org |

| Piperidine Ring Expansion | Substituted piperidines | A six-membered ring undergoes rearrangement to form a seven-membered azepane ring. rsc.org |

Ring-Expansion Methodologies for Seven-Membered Nitrogen Heterocycles

Ring-expansion reactions provide an effective pathway to synthesize seven-membered rings like azepane from more readily available five- or six-membered precursors. nih.gov This strategy is valuable for creating functionalized and stereochemically defined azepane derivatives.

One prominent approach involves the palladium-catalyzed two-carbon ring expansion of 2-alkenyl pyrrolidines and piperidines. rsc.org This method allows for the efficient conversion of common-ring substrates into their azepane and azocane (B75157) counterparts under mild conditions, often with high retention of enantiomeric purity. rsc.org The reaction proceeds through a palladium-catalyzed allylic amine rearrangement, offering a direct route to sp³-rich azepane systems. rsc.org

Another strategy is the photochemical dearomative ring expansion of nitroarenes. nih.govrwth-aachen.de Mediated by blue light at room temperature, this process converts a six-membered benzene (B151609) framework into a seven-membered 3H-azepine system by transforming the nitro group into a singlet nitrene. nih.govrwth-aachen.de Subsequent hydrogenolysis of the azepine intermediate yields the saturated azepane scaffold, completing the synthesis in just two steps from simple nitroarenes. nih.govrwth-aachen.de This method has been used to create azepane analogues of existing piperidine-based drugs. nih.gov

Furthermore, diastereomerically pure azepane derivatives can be prepared with excellent yield and selectivity through the ring expansion of piperidines. rsc.org The stereochemistry and regiochemistry of this process have been investigated, confirming its reliability for constructing complex azepane backbones for potentially bioactive compounds. rsc.org An Ullmann-type annulation/rearrangement cascade has also been reported for the ring expansion of 5-arylpyrrolidine-2-carboxylates into 1H-benzo[b]azepine derivatives under copper(I) promotion. cityu.edu.hk

| Precursor Ring | Methodology | Key Features | Product | Reference |

| Piperidine | Stereoselective Ring Expansion | High stereoselectivity and regioselectivity | Diastereomerically pure azepanes | rsc.org |

| 2-Alkenyl Pyrrolidine | Palladium-Catalyzed Allylic Amine Rearrangement | Two-carbon homologation, high enantioretention | Azepane | rsc.org |

| Nitroarene | Photochemical Dearomative Ring Expansion | Blue light-mediated, two-step process | Polysubstituted Azepanes | nih.govrwth-aachen.de |

| Pyrrolidine | Intramolecular Ullmann-Type Annulation/Rearrangement | Copper(I) promoted, microwave activation | 1H-Benzazepines | cityu.edu.hk |

Multistep Synthetic Sequences for Azepane Scaffolds

The construction of functionalized azepane scaffolds often involves well-designed multistep synthetic sequences that allow for precise control over substitution patterns and stereochemistry. These routes are crucial for accessing optically active and structurally complex azepanes that can serve as building blocks for pharmaceuticals.

A notable example is the synthesis of optically active [b]-annulated azepane scaffolds. chemistryviews.org This sequence begins with optically active cyclic α-allyl-β-oxoesters, which undergo a ruthenium-catalyzed cross-metathesis with acrylonitrile. The resulting intermediate, which features an ω-cyanoallyl side chain, is then subjected to a heterogeneous palladium-catalyzed hydrogenation. This step reduces both the carbon-carbon double bond and the carbon-nitrogen triple bond. The sequence culminates in a reductive amination, where an in-situ-formed iminium ion cyclizes to yield the desired annulated azepane with a trans configuration. chemistryviews.org This multistep approach provides access to diverse azepanes with functional groups amenable to further modification. chemistryviews.org

Transition Metal-Catalyzed Cyclization Approaches

Transition metals play a pivotal role in modern organic synthesis, and their application in the formation of azepane rings through cyclization is a significant area of research. Catalysts based on copper, palladium, rhodium, and iron enable efficient and selective C-N and C-C bond formations required for ring closure.

Copper(I)-catalyzed tandem amination/cyclization of fluorinated allenynes provides an efficient route to functionalized azepine derivatives. nih.govmdpi.com This method involves the intermolecular addition of an amine to a copper-activated triple bond, followed by an intramolecular cyclization onto the allene (B1206475) group. nih.govmdpi.com Similarly, copper-mediated intramolecular cyclization of 2-aza-hepta-2,4-dien-6-ynyl anions, formed from the deprotonation of corresponding imines, leads to a variety of substituted azepines. acs.org

Iron(III) salts have been employed as sustainable catalysts for the silyl (B83357) aza-Prins cyclization to produce tetrahydroazepines. acs.org This methodology facilitates the formation of a C-N bond, a C-C bond, and an endocyclic double bond in a single step under mild conditions. In a related approach, indium trichloride (InCl₃) has been shown to catalyze the silyl-aza-Prins cyclization of allylsilyl amines to yield trans-azepanes with high diastereoselectivity. nih.gov The choice of Lewis acid catalyst is critical, as using TMSOTf instead of InCl₃ can divert the reaction to produce tetrahydropyran (B127337) derivatives. nih.gov

Palladium catalysis is also utilized in asymmetric [4+3]-cyclization reactions to construct chiral fused azepines. researchgate.net Furthermore, rhodium-catalyzed ring expansion reactions have been developed for synthesizing medium-sized rings. nih.gov

| Catalyst System | Reaction Type | Substrates | Key Outcome | Reference |

| Copper(I) | Tandem Amination/Cyclization | Fluorinated Allenynes and Amines | Functionalized α-CF₃-Azepines | nih.govmdpi.com |

| Iron(III) Salts | Silyl Aza-Prins Cyclization | Allylsilyl Amines and Aldehydes | Tetrahydroazepines | acs.org |

| Indium(III) Chloride | Silyl Aza-Prins Cyclization | Allylsilyl Amines and Aldehydes | trans-Azepanes | nih.gov |

| Palladium | Asymmetric [4+3] Cyclization | Fused 1-Azadienes | Chiral Fused Azepines | researchgate.net |

Photoredox Catalysis in Azepane Synthesis

Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling the formation of complex molecules under mild conditions. beilstein-journals.org This strategy has been applied to the synthesis and functionalization of azepane-containing structures.

One application involves the photoredox-catalyzed generation of carbon radicals from α-keto-N,O-acetals for the synthesis of functionalized azepino[1,2-a]indoles. researchgate.net In this process, C10a-acetoxylated perhydroazepino[1,2-a]-indoles, derived from the photooxygenation of cyclohepta[b]indoles, serve as precursors to tricyclic α-amino-α-carbonyl radicals. These radicals are generated via a single-electron transfer (SET) reduction catalyzed by photocatalysts like phenothiazine (B1677639) or phenoxazine, followed by fragmentation. The resulting radicals can then participate in addition reactions with silyl enol ethers to form C-C functionalized azepinoindoles. researchgate.net

Photoredox catalysis also provides a general platform for the functionalization of aliphatic heterocyclic cores, which are highly valuable in medicinal chemistry. princeton.edu Methods have been developed for the direct arylation, alkylation, fluorination, and amination of saturated heterocycles using metallaphotoredox catalysis, showcasing the versatility of this approach for elaborating core structures like azepane. princeton.edu The design of novel donor-acceptor (D-A) organic photocatalysts, such as those incorporating a tribenzo[b,d,f]azepine (TBA) unit, is expanding the scope of these transformations. nih.gov

C-H Functionalization for Azepane Ring Elaboration

Direct C-H functionalization is a highly atom-economical strategy for modifying existing molecular scaffolds, avoiding the need for pre-functionalized starting materials. mdpi.com While challenging, this approach has been applied to the synthesis and elaboration of azepine and other nitrogen heterocycles.

Rhodium-catalyzed C-H activation has been investigated for the concise construction of medium-sized N-heterocycles like azepines. researchgate.net Such strategies can enable the direct coupling of amides with unsaturated partners to build the heterocyclic core. The development of regioselective C-H functionalization on fused heterocyclic systems often relies on directing groups or the inherent reactivity differences between positions on the rings to achieve site-selectivity. mdpi.com Although functionalization of the five-membered ring in 6,5-fused systems is more common, methods for targeting the six-membered ring are emerging, which could be conceptually extended to azepane precursors. mdpi.com

Intramolecular Amination Strategies

Intramolecular amination is a direct and powerful method for constructing nitrogen-containing rings, including azepanes. This strategy involves the cyclization of a molecule containing both an amine (or a precursor) and a suitable electrophilic partner.

A key example is the synthesis of polyhydroxylated azepane iminosugars via an osmium-catalyzed tethered aminohydroxylation. nih.gov This stereoselective approach forms a new C-N bond with complete control of regio- and stereochemistry. The final seven-membered azepane ring is then closed through a subsequent intramolecular reductive amination. nih.gov In this step, an amine and an aldehyde within the same molecule react to form a cyclic iminium ion, which is then reduced to the azepane. nih.gov

Iridium-catalyzed intramolecular asymmetric reductive amination (ARA) has also been developed for the synthesis of enantioenriched dibenz[c,e]azepines from bridged biaryl derivatives. rsc.orgrsc.org This method provides access to synthetically useful chiral azepine structures with high enantiocontrol. rsc.orgrsc.org The reaction proceeds through a one-pot N-Boc deprotection followed by the intramolecular ARA sequence. rsc.org

1,4-Conjugate Additions for Nitrogen Heterocycle Synthesis

Conjugate addition, or Michael addition, is a fundamental C-C and C-heteroatom bond-forming reaction. While direct Michael addition of azepane itself is straightforward, the construction of the heterocyclic ring system can also involve conjugate addition as a key step.

Phosphine-catalyzed [3+3] and [3+2] annulations using thioamides as 1S,3N-bis-nucleophiles provide rapid access to nitrogen and sulfur-containing heterocycles. organic-chemistry.org This type of tandem conjugate addition-elimination reaction demonstrates the utility of Michael additions in building heterocyclic cores.

More directly related to functionalization, a catalytic redox system has been developed for the direct conjugate addition of nitrogen heterocycles like pyridines and diazines to Michael acceptors. rsc.orgnih.gov This method proceeds via a radical mechanism, where a heteroaryl radical is generated and adds to an electron-poor alkene. rsc.orgnih.gov While this example functionalizes existing heterocycles, the underlying principle of radical addition to activated alkenes is a viable strategy in ring-forming cascades that could lead to azepane structures. Enantioselective copper-catalyzed 1,4-conjugate addition reactions using chiral N-heterocyclic carbene (NHC) ligands have also been extensively studied for adding alkyl groups to Michael acceptors, a reaction that can be incorporated into broader synthetic sequences for nitrogen heterocycles. researchgate.net

N-Alkylation Protocols for Azepane Derivatives

The functionalization of the nitrogen atom in the azepane ring is a critical step in the synthesis of its various derivatives. While the title compound, this compound, is a product of N-acylation, the related N-alkylation protocols are fundamental in creating a broad range of azepane-containing molecules. N-alkylation introduces an alkyl group onto the nitrogen atom, a common strategy in the synthesis of pharmaceutical compounds.

Generally, N-alkylation of cyclic secondary amines like azepane can be achieved by reacting the amine with an alkyl halide. researchgate.net This reaction typically proceeds via a nucleophilic substitution mechanism where the nitrogen atom of the azepane acts as the nucleophile. To drive the reaction to completion and neutralize the resulting hydrohalic acid, a base is often employed. chemrxiv.org

Alternative strategies for N-alkylation aim to overcome challenges such as over-alkylation, which can be an issue with highly reactive amines. chemrxiv.org One approach involves reductive amination, where azepane is reacted with an aldehyde or ketone in the presence of a reducing agent. This method offers a high degree of control and is widely applicable. Another modern approach utilizes N-aminopyridinium salts as ammonia (B1221849) surrogates, which can be sequentially arylated and then alkylated, followed by the removal of the pyridinium (B92312) group to yield the secondary amine. chemrxiv.org This "self-limiting" alkylation provides selective access to mono-alkylated products. chemrxiv.org

The synthesis of azepane derivatives can also be achieved through cyclization strategies. For instance, intramolecular direct arylation can be used to form dibenz[c,e]azepines, where the key N-alkylation step assembles the cyclization precursor. manchester.ac.uk These diverse protocols highlight the versatility of the azepane scaffold in synthetic chemistry.

Green Chemistry Considerations in this compound Synthesis

The synthesis of amides, including this compound, has traditionally relied on methods that are often inefficient and generate significant chemical waste. ucl.ac.uk The use of stoichiometric coupling reagents, for example, leads to poor atom economy and by-products that can be difficult to separate and dispose of. ucl.ac.ukacs.org Consequently, there is a substantial drive to develop greener and more sustainable synthetic routes. nih.gov The principles of green chemistry, such as waste prevention, atom economy, and the use of safer solvents and reaction conditions, are central to this effort. jocpr.com

Solvent-Free Reaction Conditions for Acylation

A key strategy in green synthesis is the reduction or elimination of volatile organic solvents, which are often toxic, flammable, and contribute to environmental pollution. jmchemsci.com Acylation reactions, which are central to the synthesis of this compound, have been shown to proceed efficiently under solvent-free conditions. jmchemsci.comresearchgate.net

The direct reaction of an amine with an acylating agent, such as an acid anhydride (B1165640) or acyl chloride, can be performed by simply mixing the reactants, sometimes with gentle heating. researchgate.net These reactions are often rapid, completing in minutes, and produce high yields of the desired N-acylated product. orientjchem.orgresearchgate.net The absence of a solvent simplifies the work-up procedure, as the product can often be isolated directly or with minimal purification steps. researchgate.net Various catalysts can be employed in solvent-free acylations, although many protocols have been developed that are catalyst-free. researchgate.netorientjchem.orgresearchgate.net

The table below summarizes findings from studies on the N-acylation of various amines under solvent-free conditions, demonstrating the general applicability of this green methodology.

| Amine Substrate | Acylating Agent | Catalyst | Time | Yield (%) | Reference |

| Aniline | Acetic Anhydride | None | 5 min | 89% | orientjchem.org |

| p-Nitroaniline | Acetic Anhydride | None | 8 min | 91% | orientjchem.org |

| Aniline | Acetic Anhydride | MgCl₂·5H₂O | 30 min | 96% | tsijournals.com |

| Various Amines | Acid Anhydride/Chloride | None | Varies | High | researchgate.net |

| Heterocyclic Amines | Acetyl/Benzoyl Chloride | Natural Clay | 4-35 min | 69-97% | fortunejournals.com |

This table presents a selection of data on solvent-free N-acylation reactions, illustrating the efficiency and broad scope of this environmentally friendly approach.

Microwave-Assisted Synthetic Protocols

Microwave-assisted synthesis has emerged as a powerful tool in green chemistry, offering significant advantages over conventional heating methods. youtube.comunito.it By directly coupling with polar molecules in the reaction mixture, microwave irradiation provides rapid and uniform heating, which can dramatically reduce reaction times from hours to minutes. nih.govscispace.com This acceleration can lead to higher product yields and improved purity by minimizing the formation of side products that may occur during prolonged heating. unito.it

In the context of N-acylazepane synthesis, microwave irradiation can be effectively applied to the acylation step. The use of microwaves can enhance the reaction rate between azepane and 4-iodobenzoyl chloride or a related acylating agent, often under solvent-free conditions or with a minimal amount of a high-boiling, polar solvent. nih.gov This synergy between microwave heating and solvent-free conditions represents a particularly green approach to amide synthesis. scispace.com The efficiency of microwave-assisted organic synthesis has led to its widespread adoption in medicinal chemistry for the rapid generation of compound libraries for drug discovery. unito.it

The following table compares reaction times and yields for a representative organic synthesis performed under both conventional heating and microwave irradiation, highlighting the benefits of the latter.

| Reaction Type | Conventional Heating | Microwave Irradiation | Reference |

| Time / Yield | Time / Yield | ||

| Quinolinone Synthesis | 60 min / Lower Yield | 4 min / 80-95% | nih.gov |

| Suzuki-Miyaura Coupling | 12 h / Good Yield | 40 min / 67-89% | nih.gov |

| 2-Quinolinone-fused γ-lactone Synthesis | 4 h / Moderate Yield | 10 s / 33-45% | nih.gov |

This table illustrates the significant reduction in reaction time and potential for improved yields offered by microwave-assisted synthesis compared to conventional heating methods for various reactions.

Atom Economy and Waste Reduction in N-Acylazepane Production

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final desired product. jocpr.comrsc.org Reactions with high atom economy are inherently less wasteful. The synthesis of amides, such as this compound, provides a clear example of the importance of this concept. primescholars.com

Traditional methods for amide bond formation often utilize coupling reagents (like DCC or HATU) or involve converting a carboxylic acid into a more reactive species like an acyl chloride. ucl.ac.uk While effective, these methods have poor atom economy because the activating groups and coupling reagents become stoichiometric by-products, contributing to the waste stream. ucl.ac.ukacs.org For instance, the synthesis of an amide from a carboxylic acid and an amine using a carbodiimide (B86325) coupling agent generates a urea (B33335) derivative as a major by-product. acs.org

Greener alternatives focus on direct amidation reactions or catalytic processes that minimize or eliminate the need for stoichiometric activating agents. ucl.ac.ukconsensus.app For example, the direct reaction of azepane with 4-iodobenzoic acid, if achievable through a catalytic process that only produces water as a by-product, would have a significantly higher atom economy. Electrochemical methods have also been developed for amide bond formation, aiming to increase atom economy and reduce waste. rsc.org Reducing waste is not only environmentally beneficial but also economically advantageous, as it lowers the costs associated with raw materials and waste disposal. rsc.org

The table below provides a conceptual comparison of the atom economy for different approaches to amide synthesis.

| Synthetic Method | Reactants | Desired Product | By-products | Atom Economy |

| Acyl Chloride Method | R-COCl + R'-NH₂ | R-CONHR' | HCl | High (if base is not included in calculation) |

| Coupling Reagent (e.g., DCC) | R-COOH + R'-NH₂ + DCC | R-CONHR' | Dicyclohexylurea (DCU) | Low |

| Direct Catalytic Amidation | R-COOH + R'-NH₂ | R-CONHR' | H₂O | Very High |

This table compares the theoretical atom economy of common amide synthesis routes. Direct catalytic amidation represents the most atom-economical approach, generating only water as a by-product.

Mechanistic Investigations of 1 4 Iodobenzoyl Azepane Reactivity

Elucidation of Reaction Mechanisms for Aryl Iodide Transformations

The presence of the 4-iodobenzoyl moiety in 1-(4-Iodobenzoyl)azepane makes it a versatile substrate for a range of transformations characteristic of aryl iodides. The carbon-iodine bond is a key reactive site, susceptible to cleavage and substitution, which allows for the introduction of new functional groups onto the aromatic ring. Aryl iodides are well-established precursors in numerous organic reactions due to the iodine atom's ability to act as a good leaving group.

Transformations involving the aryl iodide group of this compound can proceed through several mechanistic pathways, including nucleophilic aromatic substitution and transition metal-catalyzed cross-coupling reactions. In nucleophilic aromatic substitution, the iodine atom is displaced by a nucleophile. The reactivity of the aryl iodide in such reactions is influenced by the electronic nature of the substituents on the aromatic ring.

More commonly, the transformations of the aryl iodide functionality are achieved through transition metal catalysis. Reactions such as Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig couplings are powerful methods for forming new carbon-carbon and carbon-heteroatom bonds. These reactions typically proceed via a catalytic cycle involving oxidative addition, transmetalation (for coupling reactions), and reductive elimination steps. For instance, in a palladium-catalyzed Suzuki coupling, the catalytic cycle would be initiated by the oxidative addition of the C-I bond of this compound to a Pd(0) complex.

Mechanistic Pathways in N-Acylazepane Ring Interconversions

The azepane ring in this compound, a seven-membered saturated heterocycle, can undergo various conformational and, under certain conditions, chemical interconversions. The N-acyl group influences the conformational preferences of the azepane ring. Due to the presence of the amide bond, rotation around the C-N bond can be restricted, leading to the existence of different rotamers.

While the saturated azepane ring itself is generally stable, N-acylazepanes can participate in ring-opening and ring-closing reactions under specific conditions, often promoted by strong acids, bases, or certain catalysts. The mechanism of these interconversions would likely involve the activation of the amide carbonyl group, followed by nucleophilic attack, potentially leading to ring cleavage. Subsequent recyclization could lead to different ring systems or substituted products. The specific mechanistic pathway would be highly dependent on the reaction conditions and the nature of other reagents present.

Catalytic Cycles in Transition Metal-Mediated Processes

As mentioned, the aryl iodide functionality of this compound is a prime handle for transition metal-mediated transformations. The catalytic cycles of these reactions have been extensively studied and provide a framework for understanding the reactivity of this compound.

Table 1: Generalized Catalytic Cycle for Palladium-Catalyzed Cross-Coupling of this compound

| Step | Description | Intermediate |

| Oxidative Addition | The C-I bond of this compound adds to a low-valent transition metal center (e.g., Pd(0)), forming a higher-valent organometallic complex. | Aryl-Pd(II)-I complex |

| Transmetalation | In cross-coupling reactions like Suzuki or Stille, a second reagent (e.g., an organoboron or organotin compound) transfers its organic group to the palladium center, displacing the iodide. | Diaryl-Pd(II) complex |

| Reductive Elimination | The two organic groups on the palladium center couple and are eliminated, forming the new C-C bond and regenerating the low-valent catalyst. | C-C coupled product and Pd(0) |

In reactions like the Heck coupling, the mechanism involves the insertion of an alkene into the Aryl-Pd(II) bond, followed by a β-hydride elimination to yield the coupled product. The specific ligands coordinated to the metal center play a crucial role in modulating the reactivity and selectivity of these catalytic cycles.

Influence of Stereochemistry on Reaction Outcomes

Stereochemistry can play a significant role in the reactions of this compound, particularly if the azepane ring or other parts of the molecule contain stereocenters. While this compound itself is achiral, reactions involving this molecule can lead to the formation of chiral products, and the stereochemical outcome can be influenced by several factors.

For instance, if a chiral catalyst is employed in a transition metal-mediated reaction, it can induce enantioselectivity, leading to the preferential formation of one enantiomer of the product. The chiral environment created by the catalyst can differentiate between prochiral faces of the substrate or intermediates in the catalytic cycle.

Furthermore, if the azepane ring were to be substituted with a chiral auxiliary, this could direct the stereochemical course of reactions at the aryl iodide moiety. The conformation of the azepane ring and the spatial arrangement of the chiral auxiliary could sterically hinder certain reaction pathways, leading to diastereoselective outcomes. The study of how different stereoisomers of a molecule interact with biological systems is also a critical aspect of medicinal chemistry.

Advanced Spectroscopic and Structural Elucidation of 1 4 Iodobenzoyl Azepane and Derivatives

High-Resolution Nuclear Magnetic Resonance Spectroscopy (NMR)

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of 1-(4-Iodobenzoyl)azepane. It provides detailed information about the chemical environment of each proton and carbon atom within the molecule.

Comprehensive ¹H and ¹³C NMR Signal Assignments

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the protons of the azepane ring and the 4-iodobenzoyl group. The aromatic protons on the iodinated phenyl ring would typically appear as two distinct doublets in the downfield region (around 7.0-8.0 ppm) due to the symmetrical substitution pattern. The protons of the azepane ring would resonate in the upfield region, generally between 1.5 and 3.8 ppm. The protons on the carbons adjacent to the nitrogen atom are expected to be deshielded and appear at a lower field compared to the other methylene (B1212753) protons of the ring.

The ¹³C NMR spectrum will complement the ¹H NMR data. The carbonyl carbon of the benzoyl group is expected to have a chemical shift in the range of 165-175 ppm. The carbons of the aromatic ring will show signals between 125 and 140 ppm, with the carbon atom bonded to the iodine atom exhibiting a lower chemical shift due to the heavy atom effect. The methylene carbons of the azepane ring would appear in the aliphatic region of the spectrum, typically between 25 and 50 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Carbonyl (C=O) | - | 170.5 |

| Aromatic C-I | - | 98.0 |

| Aromatic CH | 7.8 (d) | 129.5 |

| Aromatic CH | 7.2 (d) | 138.0 |

| Aromatic C | - | 136.0 |

| Azepane CH₂ (adjacent to N) | 3.6 (t) | 48.0 |

| Azepane CH₂ | 1.8 (m) | 28.0 |

Note: These are predicted values and may vary based on solvent and experimental conditions. d = doublet, t = triplet, m = multiplet.

Application of 2D NMR Techniques (COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR techniques are essential for the unambiguous assignment of the ¹H and ¹³C NMR signals and for elucidating the connectivity and spatial relationships within the molecule.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between adjacent protons. For instance, it would show correlations between the neighboring methylene protons within the azepane ring, aiding in the assignment of these signals.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached. This would definitively link the proton and carbon signals of each CH₂ group in the azepane ring and the CH groups in the aromatic ring.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying the connectivity across the amide bond, showing correlations from the protons on the azepane ring adjacent to the nitrogen to the carbonyl carbon. It would also confirm the assignments of the quaternary carbons in the benzoyl group.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments provide information about the spatial proximity of protons. This can be used to study the conformation of the azepane ring and the orientation of the benzoyl group relative to the ring.

Infrared Spectroscopy (IR) for Vibrational Analysis of Functional Groups

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be characterized by several key absorption bands. A strong absorption band is expected in the region of 1630-1680 cm⁻¹ corresponding to the stretching vibration of the amide carbonyl group (C=O). The C-N stretching vibration of the amide would likely appear around 1250-1350 cm⁻¹. The aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the aliphatic C-H stretching of the azepane ring would be observed just below 3000 cm⁻¹. The C-I stretching vibration typically appears in the far-infrared region, around 500-600 cm⁻¹.

Table 2: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3050 - 3150 | Medium |

| Aliphatic C-H Stretch | 2850 - 2960 | Strong |

| Amide C=O Stretch | 1630 - 1680 | Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium |

| C-N Stretch | 1250 - 1350 | Medium |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact molecular weight of a compound, which in turn allows for the determination of its elemental formula. For this compound (C₁₃H₁₆INO), the calculated exact mass would be a key piece of data for its characterization.

The fragmentation pattern observed in the mass spectrum provides valuable information about the structure of the molecule. For this compound, a common fragmentation pathway would involve the cleavage of the amide bond. This would likely result in the formation of a 4-iodobenzoyl cation and an azepane radical cation or related fragments. Another significant fragmentation could be the loss of the iodine atom.

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state. A single-crystal X-ray diffraction study of this compound would reveal precise bond lengths, bond angles, and torsion angles. It would also provide insight into the conformation of the seven-membered azepane ring, which can adopt several low-energy conformations such as chair and boat forms. Furthermore, the crystal packing would show the intermolecular interactions, such as hydrogen bonds or van der Waals forces, that govern the solid-state architecture. While specific crystallographic data for this compound is not publicly available, related structures suggest that the amide bond would likely be planar.

Conformational Analysis by Spectroscopic Methods

The conformational flexibility of the azepane ring and the rotation around the N-C(O) amide bond are key structural features of this compound. Spectroscopic methods, particularly variable-temperature NMR, can provide valuable insights into these dynamic processes. The azepane ring can exist in multiple conformations that may interconvert on the NMR timescale. At lower temperatures, the interconversion may slow down, leading to the observation of distinct signals for different conformations. The rotational barrier around the amide bond can also be studied by dynamic NMR techniques. The presence of a bulky substituent on the nitrogen atom can influence the conformational preference of the azepane ring.

Computational and Theoretical Chemistry Studies

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are employed to study the time-dependent behavior of 1-(4-Iodobenzoyl)azepane, providing a dynamic picture of its conformational landscape and intermolecular interactions.

Investigation of Azepane Ring Conformational Flexibility

The seven-membered azepane ring is inherently flexible and can adopt several low-energy conformations. Computational studies on cycloheptane (B1346806) and its derivatives, including azepane, have identified a preference for chair, twist-chair, and twist-boat conformations. nih.gov The presence of the bulky N-(4-iodobenzoyl) substituent significantly influences the conformational equilibrium of the azepane ring in this compound.

MD simulations can map the potential energy surface of the azepane ring, revealing the relative stabilities of its conformers and the energy barriers for interconversion between them. A single fluorine atom has been shown computationally and experimentally to bias the azepane ring towards a single major conformation, and a similar, more pronounced effect is anticipated for the larger benzoyl group. mq.edu.aursc.org The N-acyl group introduces partial double bond character to the C-N bond, leading to rotational barriers and the possibility of E/Z amide isomers, which further complicates the conformational landscape. nih.gov Theoretical conformational analysis using DFT calculations on similar N-acyl systems has shown that N-substitution can significantly alter preferred dihedral angles. nih.gov

Simulations would likely indicate that the large 4-iodobenzoyl group sterically disfavors certain conformations, leading to a higher population of specific chair or twist-chair forms that minimize steric hindrance.

Table 1: Predicted Relative Energies of Azepane Ring Conformations in this compound

| Conformation | Relative Energy (kcal/mol) | Key Dihedral Angles (°) | Predicted Population (%) |

| Twist-Chair 1 | 0.00 | C2-N1-C7-C6: -75, N1-C2-C3-C4: 55 | 65 |

| Twist-Chair 2 | 0.85 | C2-N1-C7-C6: 78, N1-C2-C3-C4: -58 | 25 |

| Chair | 2.10 | C2-N1-C7-C6: 60, C3-C4-C5-C6: -62 | 9 |

| Boat | 4.50 | C2-N1-C7-C6: 0, C3-C4-C5-C6: 0 | <1 |

Note: Data are hypothetical, based on typical values for substituted seven-membered rings, and intended for illustrative purposes.

Simulations of Intermolecular Interactions in Non-Biological Systems

In condensed phases or co-crystals, this compound can engage in various non-covalent interactions that dictate its packing and physical properties. MD simulations can explore these interactions by modeling a system containing multiple molecules.

The most significant intermolecular interaction is predicted to be halogen bonding. acs.org The iodine atom on the benzoyl ring possesses a region of positive electrostatic potential known as a σ-hole, allowing it to act as a halogen bond donor. mdpi.com It can form strong, directional interactions with halogen bond acceptors, such as the carbonyl oxygen of a neighboring molecule. mdpi.com Computational studies have confirmed that C-I···O interactions are a primary driving force in the crystal assembly of similar compounds. mdpi.com

Other potential interactions include:

Hydrogen Bonding: The carbonyl oxygen can act as a hydrogen bond acceptor for C-H donors from the azepane or aromatic rings of adjacent molecules.

π-π Stacking: The electron-deficient 4-iodobenzoyl rings can stack in parallel-displaced or T-shaped arrangements.

MD simulations allow for the calculation of interaction energies and the analysis of the geometric preferences of these intermolecular contacts.

Table 2: Calculated Intermolecular Interaction Energies for this compound Dimers

| Interaction Type | Dimer Configuration | Distance (Å) | Predicted Interaction Energy (kcal/mol) |

| Halogen Bond | C–I···O=C | 3.15 (I···O) | -4.8 |

| π-π Stacking | Parallel-displaced | 3.60 (centroid-centroid) | -2.5 |

| Hydrogen Bond | C-H···O=C | 2.45 (H···O) | -1.5 |

Note: These are representative values derived from computational studies on analogous systems and serve as examples.

Density Functional Theory (DFT) Calculations

DFT is a quantum mechanical method used to investigate the electronic structure of molecules, offering high accuracy for predicting geometries, energies, and chemical reactivity.

Electronic Structure and Reactivity Predictions

DFT calculations can elucidate the electronic properties of this compound. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insight into the molecule's reactivity. The HOMO is typically localized on the electron-rich parts of the molecule, while the LUMO resides on the electron-deficient sites, indicating likely centers for nucleophilic and electrophilic attack, respectively. For this molecule, the HOMO may have significant contributions from the azepane nitrogen and the iodinated phenyl ring, while the LUMO is expected to be centered on the benzoyl group's antibonding orbitals.

Molecular Electrostatic Potential (MEP) maps visualize the charge distribution. The MEP for this compound would show a negative potential (red/yellow) around the carbonyl oxygen, identifying it as a site for electrophilic attack or hydrogen/halogen bond acceptance. A region of positive potential (blue) would be visible on the iodine atom along the C-I bond axis (the σ-hole), confirming its role as a halogen bond donor. acs.org

Calculated electronic parameters can be used to predict global reactivity.

Table 3: Predicted Electronic Properties of this compound via DFT

| Property | Predicted Value | Implication |

| HOMO Energy | -6.5 eV | Ionization Potential |

| LUMO Energy | -1.2 eV | Electron Affinity |

| HOMO-LUMO Gap | 5.3 eV | Chemical Stability / Reactivity |

| Dipole Moment | 3.8 D | Polarity of the molecule |

Note: Values are hypothetical and representative for a molecule of this type.

Elucidation of Reaction Transition States and Pathways

DFT is instrumental in mapping out reaction mechanisms by locating and characterizing transition states (TS). A transition state is a first-order saddle point on the potential energy surface, and its energy determines the activation barrier of a reaction. blogspot.com

For reactions involving this compound, such as its hydrolysis or reactions at the aryl iodide, DFT can be used to:

Model the geometry of the reactants, intermediates, transition states, and products.

Calculate the activation energy (ΔG‡) for each step, identifying the rate-determining step. rsc.org

Perform vibrational frequency analysis to confirm that a structure is a true minimum (no imaginary frequencies) or a transition state (one imaginary frequency). blogspot.com

For example, in the alkaline hydrolysis of the amide bond, DFT could model the tetrahedral intermediate formed by hydroxide (B78521) attack on the carbonyl carbon and the subsequent transition state for the departure of the azepane amine. Such studies provide a detailed mechanistic understanding that is crucial for controlling reaction outcomes. researchgate.net

Molecular Modeling for Synthetic Design and Optimization

Computational modeling plays a vital role in designing and optimizing synthetic routes. The synthesis of this compound typically involves the acylation of azepane with 4-iodobenzoyl chloride. Molecular modeling can be applied to understand and improve this process.

By modeling the reaction pathway, chemists can investigate:

Reagent and Catalyst Selection: The mechanism of acylation, potentially catalyzed by a base, can be studied to understand the role of different catalysts or additives.

Solvent Effects: Implicit or explicit solvent models can be used to predict how different solvents will affect reaction rates and equilibria by stabilizing or destabilizing reactants, transition states, and products.

Side-Reaction Prediction: Modeling can help identify potential side reactions, such as reactions at the iodine atom or over-acylation, allowing for the adjustment of conditions to minimize undesired products.

Recent advancements have led to automated workflows that combine conformational searches with transition state calculations to predict the reactivity of complex molecules, which could be applied to optimize the synthesis of this and related compounds. acs.org This in-silico approach accelerates process development by narrowing down the experimental conditions that need to be tested, saving time and resources. chemrxiv.org

Synthetic Utility and Applications of 1 4 Iodobenzoyl Azepane

Building Block for the Synthesis of Complex Organic Molecules

The primary utility of 1-(4-Iodobenzoyl)azepane in the synthesis of complex organic molecules stems from the reactivity of the aryl iodide. This functional group is a common precursor in numerous palladium-catalyzed cross-coupling reactions, which are fundamental tools in modern organic synthesis for the construction of intricate molecular architectures.

One of the most prominent applications would be in the Suzuki-Miyaura coupling reaction . This reaction would allow for the formation of a new carbon-carbon bond by coupling the aryl iodide of this compound with a variety of organoboron compounds. mdpi.comnih.govmdpi.com This methodology is widely used in the pharmaceutical industry to synthesize biaryl and substituted aromatic compounds.

Another key transformation is the Heck reaction , where the aryl iodide can be coupled with an alkene to form a new, more complex alkene. nih.govchim.it This reaction is particularly useful for the synthesis of substituted styrenes and other vinylarenes, which are valuable intermediates in polymer and materials science, as well as in the synthesis of natural products and pharmaceuticals.

The Sonogashira coupling of this compound with terminal alkynes would provide access to aryl alkynes. These compounds are versatile intermediates that can undergo further transformations, such as cycloaddition reactions, to generate complex heterocyclic systems.

Furthermore, the aryl iodide can participate in Buchwald-Hartwig amination reactions to form carbon-nitrogen bonds, leading to the synthesis of diaryl amines or N-aryl heterocycles. This is a crucial transformation in the synthesis of many biologically active compounds.

Below is a table summarizing the potential cross-coupling reactions of this compound and the types of complex molecules that can be synthesized.

| Reaction Type | Coupling Partner | Catalyst/Reagents | Potential Product Class |

| Suzuki-Miyaura Coupling | Arylboronic acid | Pd catalyst, base | Biaryl-substituted azepanes |

| Heck Reaction | Alkene | Pd catalyst, base | Alkenyl-substituted benzoylazepanes |

| Sonogashira Coupling | Terminal alkyne | Pd/Cu catalyst, base | Alkynyl-substituted benzoylazepanes |

| Buchwald-Hartwig Amination | Amine | Pd catalyst, base | Amino-substituted benzoylazepanes |

| Stille Coupling | Organostannane | Pd catalyst | Aryl- or vinyl-substituted benzoylazepanes |

| Negishi Coupling | Organozinc reagent | Pd or Ni catalyst | Aryl- or alkyl-substituted benzoylazepanes |

These reactions highlight the potential of this compound as a versatile scaffold for the introduction of a wide array of functional groups, enabling the synthesis of diverse and complex molecular structures.

Precursor for Advanced Organic Materials with Tunable Properties

The ability of this compound to undergo cross-coupling reactions makes it a promising precursor for the synthesis of advanced organic materials. The properties of these materials can be tuned by carefully selecting the coupling partners in the reactions mentioned above.

For instance, the iterative cross-coupling of this compound with bifunctional building blocks could lead to the formation of conjugated polymers . The azepane moiety could impart desirable solubility and morphological characteristics to the polymer, while the nature of the coupled aromatic units would determine the electronic and photophysical properties. Such polymers could find applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The dibenzo[b,f]azepine scaffold, a related heterocyclic system, is already featured in materials for OLEDs and dye-sensitized solar cells. semanticscholar.org

Furthermore, the introduction of specific functional groups via cross-coupling could lead to materials with tailored properties. For example, coupling with electron-donating or electron-withdrawing groups can modulate the HOMO/LUMO energy levels of the resulting molecule, which is crucial for applications in organic electronics.

The azepane ring itself, due to its non-planar conformation, can influence the solid-state packing of the resulting materials. slideshare.net This can have a significant impact on properties such as charge carrier mobility and luminescence efficiency. By modifying the azepane ring or the substitution pattern on the benzoyl group, it may be possible to control the intermolecular interactions and achieve desired material properties.

Intermediates in the Preparation of Diverse Heterocyclic Scaffolds

This compound can serve as a valuable intermediate for the synthesis of more complex and diverse heterocyclic scaffolds. The initial cross-coupling reactions can introduce functionalities that can then participate in subsequent cyclization reactions.

For example, a Sonogashira coupling followed by an intramolecular cyclization could lead to the formation of fused heterocyclic systems containing the azepane ring. Similarly, a Heck reaction product could undergo an intramolecular cyclization to form polycyclic structures. The synthesis of functionalized nitrogen heterocycles is integral to the discovery and manufacturing of high-value materials. nih.gov

Moreover, the amide bond of this compound can be reduced to the corresponding amine, providing a secondary amine that can be further functionalized or incorporated into larger heterocyclic systems. The synthesis of polysubstituted azepanes is an area of active research. nih.gov

The following table provides hypothetical examples of how this compound could be used to generate diverse heterocyclic scaffolds.

| Initial Reaction | Subsequent Reaction | Resulting Heterocyclic Scaffold |

| Sonogashira coupling with a terminal alkyne bearing a nucleophilic group | Intramolecular cyclization | Fused azepano-pyridines or -pyrimidines |

| Heck reaction with an appropriately functionalized alkene | Intramolecular cyclization (e.g., Diels-Alder, Michael addition) | Polycyclic systems incorporating the azepane ring |

| Suzuki coupling with an ortho-functionalized arylboronic acid | Intramolecular condensation | Fused benzodiazepine-like structures |

| Reduction of the amide, followed by reaction with a bifunctional electrophile | Ring-closing reaction | Bicyclic systems containing the azepane moiety |

The versatility of these transformations allows for the construction of a wide range of novel heterocyclic frameworks, which could be of interest in medicinal chemistry and materials science.

Role in the Design and Synthesis of Novel Ligands for Catalysis

The structure of this compound also suggests its potential as a precursor for the synthesis of novel ligands for catalysis. The azepane nitrogen and the possibility of introducing coordinating groups on the benzoyl ring provide a platform for designing bidentate or pincer-type ligands.

For instance, Suzuki or Buchwald-Hartwig reactions could be employed to introduce phosphine, pyridine, or other coordinating moieties at the 4-position of the benzoyl ring. The resulting molecules could act as ligands for transition metals such as palladium, rhodium, or iridium. The azepane ring could influence the steric and electronic properties of the resulting metal complexes, potentially leading to catalysts with novel reactivity or selectivity. The synthesis of dihydrodibenzo[b,f]azepine-based pincer ligands for Rh and Ir metal complexes has been reported. semanticscholar.org

The synthesis of such ligands from this compound would involve a straightforward and modular approach, allowing for the rapid generation of a library of ligands with varying steric and electronic properties. These ligands could then be screened for their efficacy in a variety of catalytic transformations, including cross-coupling reactions, hydrogenations, and asymmetric catalysis. The development of new ligands is crucial for advancing the field of homogeneous catalysis.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.